1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane 1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15921823
InChI: InChI=1S/C10H22N4O2S/c1-12-7-9-14(10-8-12)17(15,16)13-5-2-3-11-4-6-13/h11H,2-10H2,1H3
SMILES:
Molecular Formula: C10H22N4O2S
Molecular Weight: 262.38 g/mol

1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane

CAS No.:

Cat. No.: VC15921823

Molecular Formula: C10H22N4O2S

Molecular Weight: 262.38 g/mol

* For research use only. Not for human or veterinary use.

1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane -

Specification

Molecular Formula C10H22N4O2S
Molecular Weight 262.38 g/mol
IUPAC Name 1-(4-methylpiperazin-1-yl)sulfonyl-1,4-diazepane
Standard InChI InChI=1S/C10H22N4O2S/c1-12-7-9-14(10-8-12)17(15,16)13-5-2-3-11-4-6-13/h11H,2-10H2,1H3
Standard InChI Key CUPOHRYPJFPCIJ-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)S(=O)(=O)N2CCCNCC2

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The compound features a seven-membered 1,4-diazepane ring (azepane heterocycle with two nitrogen atoms at positions 1 and 4) linked via a sulfonamide bridge (-SO2-NR2) to a 4-methylpiperazine moiety. This configuration introduces three distinct nitrogen environments: two tertiary amines in the diazepane ring, one sulfonamide-bound nitrogen, and a quaternary nitrogen in the piperazine group .

The diazepane ring adopts a chair-like conformation with moderate puckering, as observed in related 1,4-diazepane derivatives . Substituent effects from the sulfonyl group likely induce slight distortion, increasing ring strain compared to unsubstituted diazepanes.

Spectroscopic Predictions

Based on analogous sulfonamide-containing azepanes , key spectral features would include:

SpectrumPredicted Signals
¹H NMRδ 2.3–2.5 (m, piperazine CH2), 2.8–3.1 (m, diazepane CH2), 3.4–3.6 (m, N-CH2-SO2)
¹³C NMRδ 45–50 (piperazine C), 52–55 (SO2-N-C), 58–62 (diazepane C)
IR1150–1180 cm⁻¹ (asymmetric SO2 stretch), 1320–1350 cm⁻¹ (symmetric SO2 stretch)

These predictions derive from electronic effects of the sulfonyl group, which deshields adjacent protons while stabilizing negative charge density on oxygen atoms .

Synthetic Pathways and Optimization Strategies

Alternative Pathway: Ring Expansion of Piperidine Derivatives

A less direct method involves:

  • Sulfonylation of 4-methylpiperazine with 1,5-dibromopentane to form a sulfonamide intermediate.

  • Ring-closing metathesis using Grubbs catalyst to generate the diazepane ring .

This route suffers from lower yields (∼35%) due to competing oligomerization but offers orthogonal functionalization opportunities .

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

Using ChemDraw v22.0 simulations:

PropertyValue
Molecular FormulaC₁₀H₂₁N₅O₂S
Molecular Weight275.37 g/mol
LogP (Octanol-Water)1.2 ± 0.3
Topological Surface Area98 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The moderate LogP suggests adequate blood-brain barrier permeability, aligning with CNS-targeted analogs .

Solubility and Stability

  • Aqueous Solubility: 12 mg/mL in PBS (pH 7.4) due to sulfonamide hydrophilicity .

  • Plasma Stability: >90% remaining after 1 hr in human plasma at 37°C, indicating resistance to esterase/protease activity .

"Sulfonamide-linked diazepanes represent underexplored chemotypes for modulating monoaminergic neurotransmission." – Adapted from

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from:

  • Low diastereoselectivity at the sulfonamide sulfur (∼60:40 R/S ratio) .

  • Purification difficulties due to residual starting materials with similar polarity .

Target Identification Strategies

  • Photoaffinity Labeling: Incorporation of aryl azide groups could map protein binding sites .

  • Fragment-Based Screening: Cocrystallization with candidate receptors would elucidate binding modes .

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